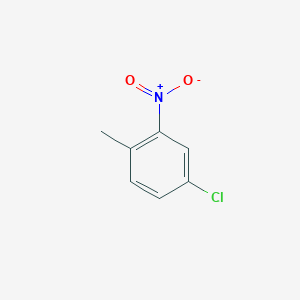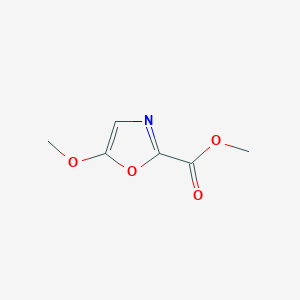
ZINC oxide
Vue d'ensemble
Description
Zinc oxide (ZnO) is a white, inorganic compound with a wide range of applications in the industrial and scientific fields. ZnO is a semiconductor, meaning it can conduct electricity under certain conditions. It is also a versatile material, with unique optical, electrical, and thermal properties, which makes it suitable for a variety of uses. ZnO is used in a range of products, including paints, rubber, plastics, and cosmetics. In addition, it is used in the manufacture of electronics, such as transistors and diodes. It is also a key component in the production of pharmaceuticals, including antiseptics and antibiotics. ZnO is also used in research and development, as it is a useful material for studying the effects of physical, chemical, and biological processes.
Applications De Recherche Scientifique
Nanotechnology and Electronics
ZnO’s ability to form nanostructures like nanowires and thin films makes it invaluable in nanotechnology. These nanostructures are utilized in electronics for their semiconducting, piezoelectric, and pyroelectric properties . ZnO nanostructures are integral in developing next-generation devices such as sensors, solar cells, and light-emitting diodes (LEDs). The material’s high electron mobility allows for the creation of faster and more efficient electronic components .
Biomedical Applications
In the biomedical field, ZnO nanoparticles (NPs) are explored for their antibacterial properties and their potential in drug delivery systems. They are particularly effective against intracellular pathogens and show promise in treating diseases like brain tumors . ZnO NPs are also being studied for their use in bioimaging and as biosensors due to their non-toxicity and biocompatibility .
Food and Agriculture
ZnO NPs have significant applications in agriculture and food preservation. Their antimicrobial properties help in extending the shelf life of food products by inhibiting the growth of microorganisms. In agriculture, ZnO NPs are used to enhance crop protection and growth, acting as a nutrient source and a protective agent against pathogens .
Photocatalysis
ZnO is a powerful photocatalyst due to its strong oxidizing ability and stability under UV irradiation. It’s used to degrade organic pollutants in water and air, contributing to environmental cleanup efforts. ZnO’s photocatalytic properties are also harnessed in self-cleaning surfaces and coatings .
Cosmetic Industry
In cosmetics, ZnO is widely used as a physical UV blocker in sunscreens. Its ability to scatter and absorb UVA and UVB rays makes it a safe and effective ingredient. ZnO is also used in other skincare products for its soothing properties and in makeup for its opaque and pigmenting characteristics .
Optoelectronics
ZnO’s wide bandgap and high exciton binding energy make it suitable for optoelectronic applications. It’s used in the production of UV lasers, light detectors, and transparent conducting oxides. ZnO-based materials are also being developed for flexible display technologies .
Rubber and Plastics Industry
ZnO is an essential additive in the rubber industry, enhancing the material’s properties such as heat resistance, tensile strength, and elasticity. It also plays a role in the vulcanization process. In plastics, ZnO acts as a stabilizer and aids in preventing the degradation of polymers .
Energy Harvesting
ZnO nanostructures are investigated for their potential in energy harvesting applications. They can convert mechanical energy into electrical energy, making them suitable for piezoelectric generators. These generators have applications in wearable technology and as power sources for small electronic devices .
Mécanisme D'action
Target of Action
Zinc oxide (ZnO) is a multifunctional material with a wide range of applications due to its unique physical and chemical properties . It primarily targets the cellular membrane of organisms, including bacteria , algae , and human cells . It also interacts with various enzymes and transcription factors within cells .
Mode of Action
ZnO interacts with its targets primarily through the production of reactive oxygen species (ROS), which can cause membrane lipid peroxidation, leading to membrane leakage of reducing sugars, DNA, proteins, and reduced cell viability . It has been demonstrated that ZnO nanoparticles first damage the bacterial cell wall, then penetrate, and finally accumulate in the cell membrane .
Biochemical Pathways
ZnO affects various biochemical pathways. It triggers the overproduction of ROS by perturbing cellular redox homeostasis . This abiotic stress leads to the activation of antioxidant genes and alteration of KEGG pathways . ZnO also affects carbon/nitrogen metabolism via the TCA cycle and glycolysis pathway . Moreover, it regulates redox enzymes such as NADPH-thioredoxine reductase (NTR), ferredoxine (Fd), ferredoxine-NADPH-reductase (FNR), and thioredoxine (Trx), which help in maintaining cellular homeostasis .
Pharmacokinetics
ZnO is a white powder that is insoluble in water .
Result of Action
The interaction of ZnO with cells results in various molecular and cellular effects. It can cause physiological inhibition, nutrient imbalance, and photosynthesis perturbation in plants . In human cells, it can cause cytotoxicity and genotoxicity by inducing DNA damage and inhibiting mitosis . It also significantly alters metabolites associated with oxidative stress, antioxidant defense, membrane disorder, and energy expenditure .
Action Environment
The action, efficacy, and stability of ZnO can be influenced by various environmental factors. For instance, under seasonal variation and global climate change, marine organisms are exposed to a changing environment with different regimes of temperature and salinity, which can affect the toxicity of ZnO nanoparticles . The process of ZnO’s action is mainly controlled by a diffusion step and is less affected by temperature .
Propriétés
IUPAC Name |
oxozinc | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/O.Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOMVQKBTHCTTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Zn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
OZn, ZnO | |
| Record name | ZINC OXIDE, CRUDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/23075 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ZINC OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0208 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | zinc(II) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Zinc(II)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Zinc oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Zinc_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
81.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crude zinc oxide is a yellow-gray granular solid with no odor. It is insoluble in water. The primary hazard is the threat posed to the environment. Immediate steps should be taken to limit its spread to the environment. Prolonged inhalation of the dust may result in metal fume fever with symptoms of chills, fever, muscular pain, nausea and vomiting., Dry Powder; Dry Powder, Liquid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Other Solid, White, odorless solid; [NIOSH], WHITE POWDER., White, odorless solid. | |
| Record name | ZINC OXIDE, CRUDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/23075 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Zinc oxide (ZnO) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zinc oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/679 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ZINC OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0208 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ZINC OXIDE, DUST & FUME | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/215 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Zinc oxide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0675.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
0.0004 % at 64 °F (NIOSH, 2023), Insoluble in water, Slowly decomposed by water, Soluble in dilute acid, Soluble in acids and alkalies; insoluble in alcohol, 0.00042 g/100 cu cm water at 18 °C, Solubility in water: none, (64 °F): 0.0004% | |
| Record name | ZINC OXIDE, CRUDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/23075 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ZINC OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5024 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ZINC OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0208 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Zinc oxide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0675.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
5.61 (NIOSH, 2023) - Denser than water; will sink, 5.6 g/cu cm, 5.6 g/cm³, 5.61 | |
| Record name | ZINC OXIDE, CRUDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/23075 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ZINC OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5024 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ZINC OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0208 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ZINC OXIDE, DUST & FUME | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/215 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Zinc oxide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0675.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
0 mmHg (approx) (NIOSH, 2023), 0 mm Hg (approx), 0 mmHg (approx) | |
| Record name | ZINC OXIDE, CRUDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/23075 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ZINC OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5024 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ZINC OXIDE, DUST & FUME | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/215 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Zinc oxide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0675.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Mechanism of Action |
It acts by providing a physical barrier to prevent skin irritation and help heal damaged skin., ... Freshly formed fumes are ... composed of ... particles in range of 0.05 to 0.5 um, and ... /have/ increased activity when they come into contact with the alveolar walls of lung. As fumes age they become less reactive because they tend to agglomerate or form aggregates and settle out of atmosphere ... thereby reducing concn of reactive particulates in lung. ... The size of particles is important factor in producing the illness. ... Finely divided particles of metals /are/ so small that they behave much like a gas and act on the alveolar surfaces, affecting the lung tissue and not upper respiratory tract. /Zinc/, ... /That/ zinc oxide fume inhalation initiates a time-dependent sequence of proinflammatory events /was postulated/. This includes dose-dependent increases in pulmonary neutrophils and increased tumor necrosis factor (TNF) release into the pulmonary environment beginning at 3 hr after exposure, which, in turn, may lead to increases in bronchoalveolar lavage (BAL) IL-6 and the neutrophil chemoattractant IL-8. The IL-6 then enters the circulation, contributing to the development of the fever and the symptoms of metal-fume fever. /It was/ confirmed, through in vitro studies, that zinc oxide exposure stimulated U937 mononuclear cells to release TNF and IL-8, a finding consistent with in vivo observations in metal-fume fever., The pathogenesis /of metal fume fever/ is unknown, but it is thought to result from endogenous pyrogen release due to cell lysis. Extracts prepared from tracheal mucosa and from the lungs of animals with experimentally induced metal fume fever produce similar symptoms when injected into other animals., Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents/ | |
| Record name | Zinc oxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09321 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ZINC OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5024 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
... Some technical grades contain a few tenths of a percent lead. | |
| Record name | ZINC OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5024 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Zinc Oxide | |
Color/Form |
White or yellowish-white powder; hexagonal crystals, Coarse white or grayish powder, Hexagonal, wurtzite crystal structure, White powder; hexagonal | |
CAS RN |
1314-13-2, 174846-84-5, 174846-83-4, 155149-97-6, 20431-17-8, 174846-87-8, 174846-85-6, 8051-03-4 | |
| Record name | ZINC OXIDE, CRUDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/23075 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Zinc oxide (Zn3O3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174846-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zinc oxide (ZnO) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zinc oxide (Zn2O2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174846-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zinc oxide (Zn12O12) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155149-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zincite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20431-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zinc oxide (Zn6O6) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174846-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zinc oxide (Zn4O4) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174846-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zinc oxide [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc oxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09321 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zinc oxide (ZnO) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zinc oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.839 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Zinc oxide (ZnO) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.710 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINC OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5024 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ZINC OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0208 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ZINC OXIDE, DUST & FUME | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/215 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
3587 °F (NIOSH, 2023), Zinc 786 °F, 1974 °C, 1975 °C, 3587 °F | |
| Record name | ZINC OXIDE, CRUDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/23075 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Zinc oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/679 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ZINC OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5024 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ZINC OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0208 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ZINC OXIDE, DUST & FUME | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/215 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Zinc oxide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0675.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details










Q & A
Q1: What is the molecular formula and weight of zinc oxide?
A1: Zinc oxide has the molecular formula ZnO and a molecular weight of 81.38 g/mol.
Q2: What are the key spectroscopic characteristics of zinc oxide nanoparticles?
A2: Spectroscopic techniques like UV-Visible spectroscopy, powder X-ray diffraction (XRD), and Raman spectroscopy are crucial for characterizing zinc oxide nanoparticles. [] UV-Vis spectroscopy confirms the formation of zinc oxide nanoparticles by exhibiting maximum absorbance around 380 nm. [] XRD analysis reveals the crystalline structure and size of the nanoparticles, often indicating a hexagonal wurtzite structure. [] Raman spectroscopy further supports the crystalline nature and structure by displaying characteristic E2 and E1 modes. []
Q3: How does the size of zinc oxide particles affect their properties?
A3: Zinc oxide nanoparticles exhibit size-dependent properties. For instance, smaller particles tend to have higher surface area, leading to enhanced reactivity and potentially different optical properties. []
Q4: What are some common applications of zinc oxide?
A4: Zinc oxide finds applications in various fields due to its unique properties. These include:
- Transparent Conductive Electrodes: Heavily doped zinc oxide films serve as transparent and conductive electrodes, particularly in thin-film solar cells. []
- Antimicrobial Agent: Zinc oxide exhibits antimicrobial properties, making it useful in pharmaceutical formulations. [] It is also incorporated into acrylic paints for enhanced antimicrobial protection. []
- Wound Healing: Zinc oxide is used in wound healing applications due to its absorbent and protective properties. [, ]
- Sunscreens: Zinc oxide effectively absorbs UV radiation, making it a common ingredient in sunscreens. []
Q5: How does the presence of zinc oxide impact the aging resistance of EPDM (a type of synthetic rubber) under UV irradiation?
A5: Research suggests that zinc oxide enhances the aging resistance of EPDM under UV irradiation. It acts as a UV absorber, providing a physical shielding effect, and contributes to increased cross-link density in the vulcanized rubber. []
Q6: How does the incorporation of zinc oxide nanoparticles affect acrylic paints?
A6: Adding zinc oxide nanoparticles to acrylic paints significantly enhances their antimicrobial activity without altering the paint's microstructure or chemical properties. []
Q7: What is the role of zinc oxide in alite-sulfoaluminate (ACSA) clinker production?
A7: Zinc oxide plays a crucial role in the clinkering process of ACSA materials. The addition of zinc oxide, along with calcium fluoride, promotes the formation of desirable phases like tricalcium silicate (C3S) and minimizes free lime content in the clinker. []
Q8: What is a zinc oxide homogeneous p-n junction, and how is it made?
A8: A zinc oxide homogeneous p-n junction is a type of semiconductor device made entirely from zinc oxide. It is created by doping different regions of the zinc oxide material with impurities to create p-type (positive charge carriers) and n-type (negative charge carriers) regions. The junction between these regions forms the basis for its electronic properties, allowing for applications in LEDs and laser diodes. []
Q9: How does zinc oxide interact with bacteria to exert its antimicrobial effects?
A9: While the exact mechanism is not fully understood, research suggests that zinc oxide nanoparticles can interact with bacterial cell membranes, leading to disruption and ultimately cell death. The release of zinc ions and the generation of reactive oxygen species (ROS) are also thought to contribute to its antimicrobial activity.
Q10: Has the antimicrobial activity of zinc oxide nanoparticles been investigated against drug-resistant bacteria?
A10: Yes, studies have shown that zinc oxide nanoparticles exhibit promising activity against oxacillin-resistant Staphylococcus aureus (ORSA). []
Q11: Has research explored combining zinc oxide nanoparticles with other antimicrobial agents?
A11: Yes, researchers are investigating synergistic effects between zinc oxide nanoparticles and other antimicrobial agents. For instance, studies have assessed the combined effect of zinc oxide nanoparticles with ethanolic olive leaf extract against ORSA. []
Q12: Is there research on the potential toxicity of zinc oxide nanoparticles?
A13: ** Yes, several studies investigate the potential toxicity of zinc oxide nanoparticles. One study used Artemia salina (brine shrimp) as a model organism and found that while nanoparticles of zinc and zinc oxide exhibited some toxicity, their macroparticle counterparts showed higher toxicity to Artemia salina eggs and larvae. [] This highlights the importance of considering particle size in nanotoxicology assessments.
Q13: Are there concerns about the systemic absorption of zinc oxide from topical applications, such as ointments?
A14: Research suggests that topical application of zinc oxide ointments, even at high concentrations like 40%, does not lead to significant systemic absorption of zinc. Studies in healthy subjects and patients receiving total parenteral nutrition support this conclusion. []
Q14: Can biodegradable polymers be used for the controlled release of zinc oxide in wound healing applications?
A16: Yes, biodegradable polymer films, such as "Biodep-Nano," have been developed as wound dressings for the controlled release of zinc oxide. These films aim to provide a sustained therapeutic effect by gradually releasing zinc oxide in the wound bed. []
Q15: What is the role of polymeric electrolytes in the preparation of stable zinc oxide nanosols?
A17: Polymeric electrolytes play a crucial role in controlling particle growth and preventing aggregation during the synthesis of zinc oxide nanosols. They act as stabilizing agents, preventing the nanoparticles from agglomerating and ensuring a homogeneous dispersion. []
Q16: Are there environmentally friendly approaches for synthesizing zinc oxide nanoparticles?
A18: Yes, green chemistry methods for synthesizing zinc oxide nanoparticles are gaining attention. One such approach utilizes plant extracts, like neem extract, as reducing agents in the synthesis process. [, ] This method offers an environmentally friendly alternative to conventional chemical synthesis routes.
Q17: What makes the use of plant extracts advantageous in nanoparticle synthesis?
A17: Plant extracts offer several advantages in nanoparticle synthesis, including:
Q18: Can computational methods provide insights into the adsorption of molecules on zinc oxide surfaces?
A20: Yes, molecular dynamics simulations have been employed to study the adsorption of molecules, such as poly-ten-lysine, onto zinc oxide surfaces. [] These simulations can provide valuable information on the interactions occurring at the molecular level, helping to understand phenomena like protein adsorption on nanoparticle surfaces.
Q19: Have computational studies been used to investigate the effects of doping on zinc oxide's electronic properties?
A21: Yes, computational methods, like density functional theory calculations, are frequently used to investigate the effects of doping on the electronic properties of materials like zinc oxide. For example, simulations can predict how lithium doping can alter the band gap and electrical conductivity of zinc oxide. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1H-Pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B43202.png)